Cas no 1704103-70-7 (5-(1-aminocyclopentyl)-2-methoxyphenol)

5-(1-aminocyclopentyl)-2-methoxyphenol is a versatile organic compound known for its unique structure and potential applications. Characterized by a 5-(1-aminocyclopentyl) moiety and a 2-methoxyphenol group, this compound offers excellent chemical stability and functional diversity. Its key advantages include favorable solubility in organic solvents, potential for various substitution reactions, and potential use in the synthesis of complex molecules.
5-(1-aminocyclopentyl)-2-methoxyphenol structure
1704103-70-7 structure
Product Name:5-(1-aminocyclopentyl)-2-methoxyphenol
CAS No:1704103-70-7
MF:C12H17NO2
MW:207.268883466721
CID:6397680
PubChem ID:165969840
Update Time:2025-11-01

5-(1-aminocyclopentyl)-2-methoxyphenol Chemical and Physical Properties

Names and Identifiers

    • 5-(1-aminocyclopentyl)-2-methoxyphenol
    • 1704103-70-7
    • EN300-1834856
    • Inchi: 1S/C12H17NO2/c1-15-11-5-4-9(8-10(11)14)12(13)6-2-3-7-12/h4-5,8,14H,2-3,6-7,13H2,1H3
    • InChI Key: XHAGLSVDSIMBEQ-UHFFFAOYSA-N
    • SMILES: OC1=C(C=CC(=C1)C1(CCCC1)N)OC

Computed Properties

  • Exact Mass: 207.125928785g/mol
  • Monoisotopic Mass: 207.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 55.5Ų

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Additional information on 5-(1-aminocyclopentyl)-2-methoxyphenol

Introduction to 5-(1-aminocyclopentyl)-2-methoxyphenol (CAS No. 1704103-70-7)

5-(1-aminocyclopentyl)-2-methoxyphenol, identified by its Chemical Abstracts Service (CAS) number 1704103-70-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a unique structural motif combining an aminocyclopentyl group with a methoxy-substituted phenol ring, has garnered attention for its potential biological activities and its utility as a building block in the synthesis of novel therapeutic agents.

The structural framework of 5-(1-aminocyclopentyl)-2-methoxyphenol encompasses two distinct pharmacophoric elements: the cyclopentylamine moiety and the methoxyphenolic group. The presence of the amino group on the cyclopentyl ring introduces basicity and potential hydrogen bonding capabilities, while the methoxyphenol moiety contributes aromaticity, electronic properties, and hydrophilic characteristics. Such structural features make this compound a versatile scaffold for drug discovery, enabling interactions with various biological targets through multiple mechanisms.

In recent years, there has been growing interest in developing small molecules that modulate central nervous system (CNS) functions, particularly those targeting neuroinflammatory and neurodegenerative pathways. The 1-aminocyclopentyl group in 5-(1-aminocyclopentyl)-2-methoxyphenol has been explored for its potential to interact with amino acid receptors and ion channels, which are implicated in conditions such as epilepsy, pain syndromes, and neuroinflammation. Preclinical studies have suggested that derivatives of this scaffold may exhibit inhibitory effects on certain enzymes and receptors involved in these pathologies.

The 2-methoxyphenol component of the molecule provides additional functionality that can influence solubility, metabolic stability, and binding affinity. Methoxy-substituted phenols are well-documented in medicinal chemistry for their role in enhancing bioavailability and reducing toxicity. The combination of these features in 5-(1-aminocyclopentyl)-2-methoxyphenol positions it as a promising candidate for further investigation into its pharmacological profile.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex drug candidates. Researchers have leveraged its structural versatility to develop libraries of derivatives with tailored properties for specific therapeutic applications. For instance, modifications to the cyclopentylamine group can introduce additional hydrogen bond donors or acceptors, while alterations to the phenolic ring can fine-tune electronic effects and metabolic susceptibility.

Recent advances in computational chemistry have enabled more efficient screening of compounds like 5-(1-aminocyclopentyl)-2-methoxyphenol for biological activity. Molecular docking studies have identified putative binding pockets on target proteins where this molecule could exert its effects. These virtual screening approaches have accelerated the discovery process by prioritizing compounds with high predicted affinity and selectivity.

In addition to its potential as a standalone therapeutic agent, 5-(1-aminocyclopentyl)-2-methoxyphenol has been investigated as a component in combination therapies. The ability of different pharmacophoric units within a single molecule to interact with multiple targets simultaneously can lead to synergistic effects, improving treatment outcomes while minimizing side effects. Such multi-target interactions are particularly relevant in addressing complex diseases where multiple pathways contribute to pathology.

The synthesis of 5-(1-aminocyclopentyl)-2-methoxyphenol presents unique challenges due to its intricate structure. However, modern synthetic methodologies have made significant strides in optimizing routes for scalability and purity. Advances in catalytic processes and green chemistry principles have enabled more sustainable production methods, reducing waste and energy consumption without compromising yield or quality.

Evaluation of the pharmacokinetic properties of 5-(1-aminocyclopentyl)-2-methoxyphenol is crucial for determining its suitability for clinical development. Studies have focused on assessing absorption, distribution, metabolism, excretion (ADME), and toxicological profiles to ensure safety and efficacy. Preliminary data suggest favorable pharmacokinetic behavior, with reasonable bioavailability and moderate metabolic clearance rates indicating potential for therapeutic application.

The compound’s interaction with biological systems also raises interesting questions about its mechanism of action. The combined effects of the cyclopentylamine and methoxyphenol moieties may lead to complex signaling cascades within cells. Investigating these interactions through biochemical assays and cellular models could provide insights into how this molecule modulates disease-related pathways.

Future research directions for 5-(1-aminocyclopentyl)-2-methoxyphenol include exploring its role in preclinical models relevant to neurological disorders. By testing its efficacy in animal models of epilepsy or neurodegeneration, researchers can validate its therapeutic potential before human trials. Such preclinical studies are essential for understanding how this compound translates from bench to bedside.

The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The study of compounds like 5-(1-aminocyclopentyl)-2-methoxyphenol exemplifies this synergy, where structural innovation meets biological insight to drive progress toward new treatments. As our understanding of disease mechanisms evolves, so too does our capacity to design molecules that address them effectively.

In conclusion,5-(1-aminocyclopentyl)-2-methoxyphenol (CAS No. 1704103-70-7) represents a fascinating example of how structural complexity can be leveraged to develop innovative therapeutics. Its unique combination of pharmacophoric elements offers multiple avenues for exploration in drug discovery efforts aimed at treating neurological conditions among others。Further research will undoubtedly uncover new applications for this versatile compound,contributing significantly to advances in medicinal chemistry。

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